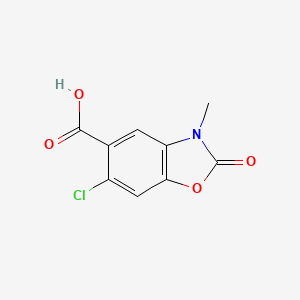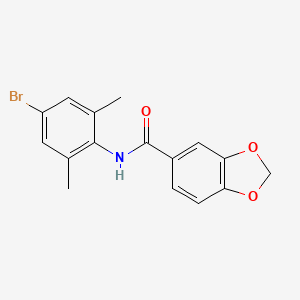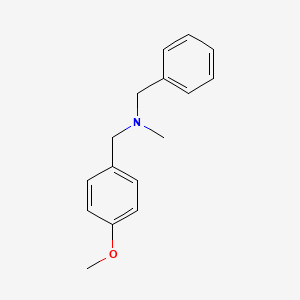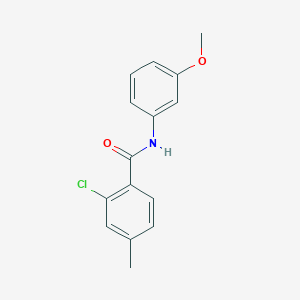
6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid, also known as clopidol, is a synthetic compound that belongs to the benzoxazole family. Clopidol has been widely used as a coccidiostat in the poultry industry to prevent and treat avian coccidiosis, a disease caused by the parasitic protozoa Eimeria. In recent years, clopidol has gained attention from the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
Clopidol exerts its biological effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. DHODH is essential for the synthesis of DNA and RNA, and its inhibition leads to the depletion of intracellular pyrimidine pools, resulting in cell cycle arrest and apoptosis. Clopidol has been shown to bind to the ubiquinone-binding site of DHODH, thereby inhibiting its activity.
Biochemical and Physiological Effects
Clopidol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid inhibits the growth of cancer cells and protozoan parasites, induces apoptosis, and suppresses inflammation. In vivo studies have shown that 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid has antitumor activity in animal models of breast, lung, and prostate cancer, and reduces the severity of parasitic infections in animal models of Eimeria and Plasmodium. Clopidol has also been shown to have immunomodulatory effects, such as enhancing the production of interferon-gamma and natural killer cell activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clopidol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its biological effects, and its mechanism of action is well understood. Clopidol has also been shown to have low toxicity in animal studies. However, 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. It also has poor bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
Clopidol has several potential future directions for research. One area of research is the development of 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid derivatives with improved pharmacological properties, such as increased water solubility and bioavailability. Another area of research is the investigation of 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid's potential therapeutic applications in other diseases, such as viral infections and autoimmune diseases. Clopidol has also been shown to have synergistic effects with other anticancer drugs, and combination therapy with 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid and other drugs may enhance their anticancer efficacy. Additionally, the use of 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid as a tool compound to study the role of DHODH in various biological processes may provide insight into new therapeutic targets.
Métodos De Síntesis
Clopidol can be synthesized through a multistep process starting from 2-amino-5-chlorobenzoic acid. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the chlorination of the aromatic ring with thionyl chloride. The resulting intermediate is then reacted with methyl isocyanate to form the benzoxazole ring. The Boc group is then removed with trifluoroacetic acid, and the carboxylic acid group is introduced by reacting with phosgene. The final product is obtained after purification and isolation steps.
Aplicaciones Científicas De Investigación
Clopidol has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and parasitic infections. In cancer research, 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Clopidol exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In inflammation research, 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In parasitic infection research, 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid has been shown to be effective against various protozoan parasites, including Eimeria, Plasmodium, and Toxoplasma.
Propiedades
IUPAC Name |
6-chloro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4/c1-11-6-2-4(8(12)13)5(10)3-7(6)15-9(11)14/h2-3H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOJJOPKNFQTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)C(=O)O)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5885275.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide](/img/structure/B5885296.png)


![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)


![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)

![1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)
![N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5885368.png)
![N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)
![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)